3-(Dimethylamino)butanoic acid structural analogs and derivatives
3-(Dimethylamino)butanoic acid structural analogs and derivatives
Topic: 3-(Dimethylamino)butanoic Acid: Structural Analogs, Synthesis, and Pharmacological/Agrochemical Potential Content Type: Technical Monograph Audience: Medicinal Chemists, Agrochemical Researchers, and Process Scientists
Executive Summary
3-(Dimethylamino)butanoic acid (3-DMABA) is a tertiary
Unlike its unmethylated parent (BABA), which functions via the IBI1 receptor to induce plant immunity, 3-DMABA exhibits altered lipophilicity and zwitterionic properties, making it a valuable probe for studying steric tolerance in amino acid transporters and receptors. In medicinal chemistry, it serves as a chiral building block for
Key Technical Identifiers:
-
IUPAC Name: 3-(Dimethylamino)butanoic acid
-
Common Synonyms: N,N-Dimethyl-
-aminobutyric acid -
CAS Number: 758665-04-2 (Hydrochloride salt); Free acid often cited generically.
-
Molecular Formula:
[1][2][3]
Chemical Architecture & Synthesis
The synthesis of 3-DMABA relies on the reactivity of the
Mechanism: Aza-Michael Addition (Route A)
This is the most scalable industrial route. Dimethylamine acts as a nucleophile attacking the
-
Substrate: Crotonic acid (trans-2-butenoic acid)
-
Reagent: Dimethylamine (aq. or gas)
-
Catalyst: None (autocatalytic) or Lewis Acids (
) for rate enhancement. -
Thermodynamics: Exothermic. High temperatures favor the reverse reaction (elimination).
Mechanism: Eschweiler-Clarke Methylation (Route B)
Used when converting enantiopure BABA (e.g., (R)-3-aminobutyric acid) to (R)-3-DMABA without racemization.
-
Substrate: (R)- or (S)-3-Aminobutyric acid
-
Reagents: Formaldehyde (
), Formic acid ( ).
Synthesis Pathway Visualization
Caption: Figure 1. Dual synthetic pathways for 3-(Dimethylamino)butanoic acid. Route A is preferred for bulk synthesis; Route B preserves stereochemistry.
Structural Analogs & Structure-Activity Relationship (SAR)
Understanding the SAR of 3-DMABA requires comparison with its positional isomers and metabolic relatives. The position of the nitrogen and the degree of methylation drastically alter biological function.
Comparative Analog Table
| Compound | Structure | Key Feature | Primary Biological Context |
| 3-DMABA | 3-(Dimethylamino)butanoic acid | Investigational: Peptidomimetics, BABA analog. | |
| BABA | 3-Aminobutyric acid | Agrochemical: Plant defense primer (IBI1 receptor agonist). | |
| 4-DMABA | 4-(Dimethylamino)butanoic acid | Neurobiology: GABA analog; metabolic precursor. | |
| Carnitine | 3-Hydroxy-4-(trimethylamino)butanoate | Metabolism: Fatty acid transport (Mitochondrial). | |
| Meldonium | 3-(2,2,2-Trimethylhydrazinium)propionate | Hydrazine core | Cardio-metabolic: Carnitine biosynthesis inhibitor. |
SAR Logic Diagram
Caption: Figure 2. Structure-Activity Relationship (SAR) mapping of aminobutyric acid derivatives based on nitrogen position and methylation state.
Experimental Protocols
Protocol 4.1: Synthesis of 3-(Dimethylamino)butanoic Acid (Aza-Michael Method)
Self-validating step: The disappearance of the alkene proton signals in NMR confirms reaction completion.
-
Reagent Prep: Dissolve Crotonic Acid (8.6 g, 100 mmol) in Water (20 mL). The solution will be acidic.[4]
-
Addition: Cool to 0°C. Slowly add Dimethylamine (40% aq. solution) (13.5 g, 120 mmol) dropwise. Caution: Exothermic.
-
Reflux: Heat the mixture to 40–50°C (sealed vessel preferred to prevent amine loss) for 24 hours.
-
Note: Higher temperatures (>80°C) promote the reverse reaction.
-
-
Workup: Evaporate water under reduced pressure to obtain a viscous oil.
-
Acidification: Dissolve oil in minimal ethanol. Add conc. HCl dropwise to precipitate the hydrochloride salt .
-
Recrystallization: Recrystallize from Ethanol/Acetone (1:3) to yield white hygroscopic crystals.
-
Yield Target: 70–85%.
-
Protocol 4.2: Thin Layer Chromatography (TLC) Monitoring
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1).
-
Visualization: Ninhydrin stain.
-
Observation: 3-DMABA spots will appear faint pink/purple upon heating. Crotonic acid (starting material) is UV active but Ninhydrin negative.
-
Biological & Pharmacological Implications
5.1. Plant Science (BABA Analog) In agricultural research, 3-DMABA is used to test the specificity of the IBI1 (Impaired in BABA-Induced Immunity 1) receptor.
-
Hypothesis: The bulky dimethyl group at the nitrogen prevents efficient binding to the aspartate-rich binding pocket of IBI1, often resulting in reduced priming activity compared to BABA. This negative control validates that BABA signaling requires a specific steric fit.
5.2. Medicinal Chemistry (Beta-Peptides)
-
Foldamers: The 3-methyl and 3-dimethylamino substituents force the backbone into specific torsion angles, stabilizing "14-helix" structures in synthetic peptides.
References
-
Cohen, Y. et al. (2016). "
-Aminobutyric acid priming of plant defense: The role of the IBI1 receptor." Nature Chemical Biology. -
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. (Foundational text on beta-amino acid usage).
-
Sigma-Aldrich. "3-(Dimethylamino)butanoic acid hydrochloride Product Sheet." Merck KGaA.
-
PubChem. "Compound Summary: 3-(Dimethylamino)butanoic acid."[3] National Library of Medicine.
-
Perestelo, N. R. et al. (2010). "Enantioselective synthesis of
-amino acids via Aza-Michael addition." Organic & Biomolecular Chemistry.
